molecular formula C18H16ClF3N2O2 B2503963 (2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421493-02-8

(2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2503963
CAS No.: 1421493-02-8
M. Wt: 384.78
InChI Key: OXGJMIUDSHTQLA-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic compound commonly investigated for its potential use in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:

  • Formation of the Piperidin-1-yl Ring: : Initially, a piperidin-1-yl group is formed using standard ring-closure techniques.

  • Coupling Reaction: : This intermediate is then coupled with (2-Chlorophenyl) and (5-(trifluoromethyl)pyridin-2-yl) components through a series of nucleophilic substitutions and oxidative reactions.

  • Final Assembly: : The final compound is assembled under carefully controlled conditions to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound often relies on large-scale reactions in batch or continuous-flow reactors, ensuring consistent quality and scalability. The process typically involves:

  • Reactant Preparation: : Ensuring all reactants are of high purity.

  • Controlled Environment: : Using advanced reactors to maintain optimal temperature, pressure, and reaction time.

  • Purification Steps: : Employing techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various types of reactions, including:

  • Oxidation: : This compound can be oxidized to form different oxidation states, depending on the conditions.

  • Reduction: : It can also be reduced to different reduced forms.

  • Substitution: : It readily participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Typical reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: : Conditions often involve strong nucleophiles like sodium hydride or bases such as potassium tert-butoxide.

Major Products

  • Oxidation: : Produces various oxidized derivatives.

  • Reduction: : Yields reduced compounds with modified functional groups.

  • Substitution: : Generates substituted analogs with diverse functional groups.

Scientific Research Applications

Chemistry

This compound is widely studied in organic synthesis and catalysis due to its reactive nature and ability to form complex molecules.

Biology

In biology, it serves as a molecular probe for understanding biological pathways and interactions at a cellular level.

Medicine

Industry

Industrially, it is used in the synthesis of advanced materials, agrochemicals, and as an intermediate in the production of other complex compounds.

Mechanism of Action

Molecular Targets and Pathways

(2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone exerts its effects primarily by interacting with specific molecular targets such as enzymes and receptors. The trifluoromethyl and piperidin-1-yl groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Other Compounds

When compared to other similar compounds, (2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • (2-Chlorophenyl)(4-((5-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

  • (4-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

  • (2-Bromophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

These compounds exhibit some similarities in structure and reactivity but differ in their specific chemical and biological properties.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it valuable for research in chemistry, biology, medicine, and industry. Through continued study and application, this compound holds promise for future scientific advancements.

Properties

IUPAC Name

(2-chlorophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O2/c19-15-4-2-1-3-14(15)17(25)24-9-7-13(8-10-24)26-16-6-5-12(11-23-16)18(20,21)22/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGJMIUDSHTQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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